Yomogin
Overview
Description
Yomogin is a naturally occurring sesquiterpene lactone isolated from various species of the Artemisia genus, including Artemisia iwayomogi and Artemisia princeps . This compound has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yomogin can be synthesized through the chemical transformation of artemisin, a readily available sesquiterpene . The process involves several steps, including the formation of a-methylene-y-lactone grouping, which is crucial for the biological activity of this compound . The synthetic route typically includes:
Oxidation: Artemisin is oxidized to introduce the necessary functional groups.
Cyclization: The oxidized intermediate undergoes cyclization to form the lactone ring.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as Artemisia iwayomogi . The extraction process involves:
Harvesting: The plant material is harvested and dried.
Extraction: The dried material is subjected to solvent extraction using ethyl acetate or other suitable solvents.
Purification: The crude extract is purified through chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Yomogin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities, such as increased anti-inflammatory or anticancer properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Yomogin exerts its effects through multiple molecular targets and pathways :
Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory mediators, such as nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-6, and tumor necrosis factor-alpha.
Anticancer Action: This compound induces apoptosis in cancer cells by activating caspase-8, leading to the release of cytochrome c into the cytoplasm. This triggers the apoptotic cascade, resulting in cell death.
Comparison with Similar Compounds
Yomogin is unique among sesquiterpene lactones due to its specific biological activities and molecular targets . Similar compounds include:
Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anticancer activity but through different molecular mechanisms.
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties, parthenolide targets nuclear factor-kappa B signaling pathways.
Costunolide: Exhibits anti-inflammatory and anticancer activities, similar to this compound, but with different molecular targets and pathways.
Properties
IUPAC Name |
(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-WDBKCZKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143436 | |
Record name | Yomogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10067-18-2 | |
Record name | Yomogin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yomogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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